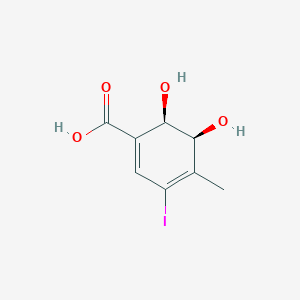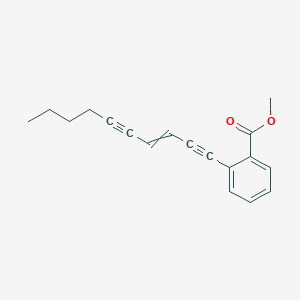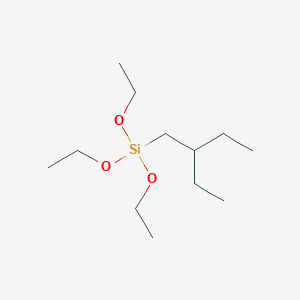![molecular formula C16H15NO5 B12584229 3-{2-[4-(Hydroxymethyl)phenoxy]acetamido}benzoic acid CAS No. 649774-00-5](/img/structure/B12584229.png)
3-{2-[4-(Hydroxymethyl)phenoxy]acetamido}benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-{2-[4-(Hydroxymethyl)phenoxy]acetamido}benzoic acid is an organic compound with the molecular formula C16H15NO5 It is a derivative of benzoic acid and contains both phenoxy and acetamido functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-{2-[4-(Hydroxymethyl)phenoxy]acetamido}benzoic acid typically involves the following steps:
Preparation of 4-(Hydroxymethyl)phenol: This can be achieved through the reduction of 4-formylphenol using a suitable reducing agent such as sodium borohydride.
Formation of 2-[4-(Hydroxymethyl)phenoxy]acetic acid: This involves the reaction of 4-(Hydroxymethyl)phenol with chloroacetic acid in the presence of a base like sodium hydroxide.
Amidation Reaction: The final step involves the reaction of 2-[4-(Hydroxymethyl)phenoxy]acetic acid with 3-aminobenzoic acid under suitable conditions to form this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
3-{2-[4-(Hydroxymethyl)phenoxy]acetamido}benzoic acid can undergo various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The phenoxy group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: 3-{2-[4-(Carboxy)phenoxy]acetamido}benzoic acid.
Reduction: this compound with reduced nitro groups.
Substitution: Various substituted derivatives depending on the electrophile used.
Applications De Recherche Scientifique
3-{2-[4-(Hydroxymethyl)phenoxy]acetamido}benzoic acid has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.
Biology: It may serve as a ligand in biochemical assays or as a probe in molecular biology studies.
Industry: It can be used in the development of new materials or as an intermediate in the synthesis of other industrial chemicals.
Mécanisme D'action
The mechanism of action of 3-{2-[4-(Hydroxymethyl)phenoxy]acetamido}benzoic acid would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The phenoxy and acetamido groups could facilitate binding to specific molecular targets, influencing various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(Hydroxymethyl)benzoic acid: Similar structure but lacks the acetamido group.
2-(4-Hydroxyphenyl)acetic acid: Similar structure but lacks the benzoic acid moiety.
3-Aminobenzoic acid: Contains the benzoic acid and amino groups but lacks the phenoxy group.
Uniqueness
3-{2-[4-(Hydroxymethyl)phenoxy]acetamido}benzoic acid is unique due to the presence of both phenoxy and acetamido groups, which may confer distinct chemical and biological properties. This combination of functional groups can enhance its reactivity and potential interactions with biological targets, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
649774-00-5 |
|---|---|
Formule moléculaire |
C16H15NO5 |
Poids moléculaire |
301.29 g/mol |
Nom IUPAC |
3-[[2-[4-(hydroxymethyl)phenoxy]acetyl]amino]benzoic acid |
InChI |
InChI=1S/C16H15NO5/c18-9-11-4-6-14(7-5-11)22-10-15(19)17-13-3-1-2-12(8-13)16(20)21/h1-8,18H,9-10H2,(H,17,19)(H,20,21) |
Clé InChI |
WHSHBZVUCXKBMP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)NC(=O)COC2=CC=C(C=C2)CO)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Benzamide, 2-chloro-N-[4-(2-naphthalenyloxy)phenyl]-5-nitro-](/img/structure/B12584156.png)
![1,3-Pyrrolidinedicarboxylic acid, 4-[[(1R)-1-phenylethyl]amino]-, 1-(1,1-dimethylethyl) 3-ethyl ester, (3R,4S)-](/img/structure/B12584164.png)




![4-[(2-Bromoprop-2-en-1-yl)oxy]-1-iodobut-1-ene](/img/structure/B12584192.png)
![(1S,2R,5S,6S)-2-Amino-6-fluorobicyclo[3.1.0]hexane-2,6-dicarboxylic acid](/img/structure/B12584195.png)
![6-[2-(5-Chloro-2-hydroxyphenyl)hydrazinylidene]-4-dodecyl-3-hydroxycyclohexa-2,4-dien-1-one](/img/structure/B12584212.png)

![6-(Difluoromethoxy)-2-{[(4-nitrophenyl)methyl]sulfanyl}-1H-benzimidazole](/img/structure/B12584226.png)
![4,4'-[(5-Hydroxy-4-nitro-1,3-phenylene)bis(oxy)]dibenzonitrile](/img/structure/B12584236.png)
![5-Chloro-2-hydroxy-N-[2-(2-phenoxyphenyl)ethyl]benzamide](/img/structure/B12584238.png)
